molecular formula C17H18N4O3S2 B2583006 2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1251658-30-6

2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2583006
CAS No.: 1251658-30-6
M. Wt: 390.48
InChI Key: BPCNZQRSUYWMIN-UHFFFAOYSA-N
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Description

2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic compound known for its complex molecular structure. It incorporates elements of isothiazole and pyrimidine, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multistep procedures. The starting materials may include isopropylamine, thiourea, and various substituted phenyl derivatives. The key steps often include:

  • Condensation reactions: : Formation of the isothiazole ring.

  • Cyclization reactions: : Construction of the pyrimidine core.

  • Acylation processes: : Incorporation of the acetamide functionality.

Industrial Production Methods

Industrial-scale production may utilize optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, solvent selection, and catalysts are employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide can undergo several types of reactions, including:

  • Oxidation: : Involving reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : With electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

Major Products

Reaction outcomes can lead to various derivatives, such as hydroxylated, methylated, or halogenated products, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules, potentially used in materials science and nanotechnology.

Biology

Biologically, it may act as a ligand for studying enzyme interactions or as a probe in biochemical assays.

Medicine

In medicinal chemistry, its derivatives might exhibit pharmaceutical properties, such as antimicrobial or anticancer activities.

Industry

Industrial applications could include its use as a precursor in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

The compound's mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors. Its isothiazole and pyrimidine rings can engage in binding interactions, altering biological pathways and eliciting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(5,7-Dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenylacetamide

  • 2-(6-Methyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenylacetamide

Highlighting Uniqueness

2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide is distinguished by its specific isopropyl and methylthio substituents, enhancing its chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-10(2)21-16(23)15-13(9-26-19-15)20(17(21)24)8-14(22)18-11-5-4-6-12(7-11)25-3/h4-7,9-10H,8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCNZQRSUYWMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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